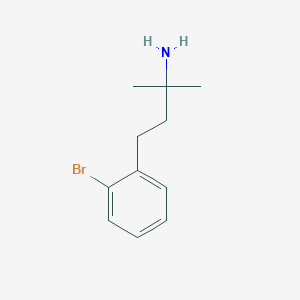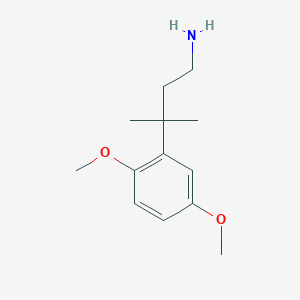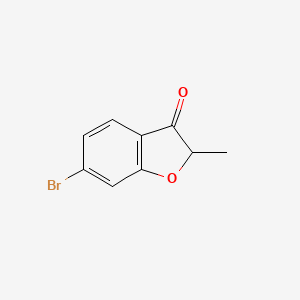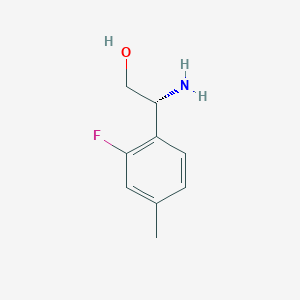
(r)-2-Amino-2-(2-fluoro-4-methylphenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Amino-2-(2-fluoro-4-methylphenyl)ethan-1-ol is a chiral compound with significant potential in various fields of scientific research. This compound features a fluorine atom and a methyl group attached to a phenyl ring, which contributes to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(2-fluoro-4-methylphenyl)ethan-1-ol typically involves a multi-step process. One common method is the asymmetric hydrogenation of a suitable precursor, such as a fluoro-substituted ketone, using a chiral catalyst. This process ensures the formation of the desired enantiomer with high enantiomeric excess .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-Amino-2-(2-fluoro-4-methylphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines.
Wissenschaftliche Forschungsanwendungen
®-2-Amino-2-(2-fluoro-4-methylphenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which ®-2-Amino-2-(2-fluoro-4-methylphenyl)ethan-1-ol exerts its effects involves interactions with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to target proteins, while the amino group can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-2-Amino-2-(2-chloro-4-methylphenyl)ethan-1-ol
- ®-2-Amino-2-(2-bromo-4-methylphenyl)ethan-1-ol
- ®-2-Amino-2-(2-iodo-4-methylphenyl)ethan-1-ol
Uniqueness
Compared to its analogs, ®-2-Amino-2-(2-fluoro-4-methylphenyl)ethan-1-ol exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size enhance the compound’s stability and reactivity, making it a valuable tool in various research applications .
Eigenschaften
Molekularformel |
C9H12FNO |
|---|---|
Molekulargewicht |
169.20 g/mol |
IUPAC-Name |
(2R)-2-amino-2-(2-fluoro-4-methylphenyl)ethanol |
InChI |
InChI=1S/C9H12FNO/c1-6-2-3-7(8(10)4-6)9(11)5-12/h2-4,9,12H,5,11H2,1H3/t9-/m0/s1 |
InChI-Schlüssel |
ZWHDKHFGPFVJJQ-VIFPVBQESA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1)[C@H](CO)N)F |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(CO)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



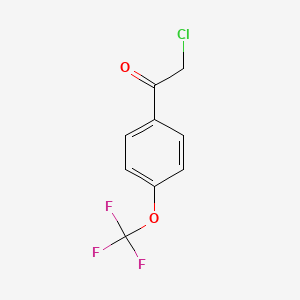
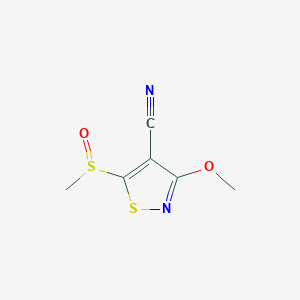


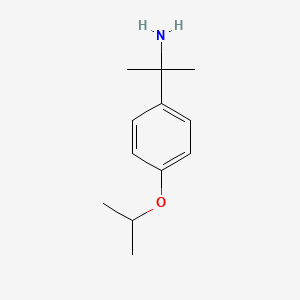

![3-[(1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutyl]propanoicacid](/img/structure/B13591050.png)


